molecular formula C5H8O3 B2704893 5-(Hydroxymethyl)oxolan-3-one CAS No. 58534-89-7

5-(Hydroxymethyl)oxolan-3-one

Cat. No.: B2704893
CAS No.: 58534-89-7
M. Wt: 116.116
InChI Key: YOWFNVWWLIYTLS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)oxolan-3-one: is a chemical compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a hydroxymethyl group attached to the third carbon atom

Mechanism of Action

Mode of Action

It’s possible that it interacts with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(Hydroxymethyl)oxolan-3-one is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)oxolan-3-one can be achieved through several methods. One common approach involves the reaction of dihydroxyacetone with formaldehyde under acidic conditions, followed by cyclization to form the oxolane ring. Another method includes the use of a Wittig reaction to introduce the hydroxymethyl group, followed by cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-(Carboxymethyl)oxolan-3-one.

    Reduction: Formation of 5-(Hydroxymethyl)oxolan-3-ol.

    Substitution: Formation of various substituted oxolanes depending on the reagent used.

Scientific Research Applications

Chemistry: 5-(Hydroxymethyl)oxolan-3-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique structure allows for the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be employed in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

  • 5-(Hydroxymethyl)oxolan-2-one
  • 5-(Hydroxymethyl)oxolan-4-one
  • 5-(Hydroxymethyl)oxolan-5-one

Comparison: Compared to its analogs, 5-(Hydroxymethyl)oxolan-3-one is unique due to the position of the hydroxymethyl group on the third carbon atom. This structural difference can influence its reactivity and interaction with other molecules. For instance, the position of the hydroxymethyl group can affect the compound’s ability to undergo specific chemical reactions and its binding affinity to biological targets.

Properties

IUPAC Name

5-(hydroxymethyl)oxolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-2-5-1-4(7)3-8-5/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWFNVWWLIYTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-89-7
Record name 5-(hydroxymethyl)oxolan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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